molecular formula C17H24N2O4 B047371 (R)-1-Cbz-3-Boc-Aminopyrrolidine CAS No. 122536-75-8

(R)-1-Cbz-3-Boc-Aminopyrrolidine

Cat. No. B047371
CAS RN: 122536-75-8
M. Wt: 320.4 g/mol
InChI Key: VCCUTXNUDLVCTI-CQSZACIVSA-N
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Description

(R)-1-Cbz-3-Boc-Aminopyrrolidine is a compound of interest due to its potential for biological activity and utility in peptide synthesis. It involves orthogonally protected (Boc and Cbz) aminopyrrolidine structures which are versatile building blocks in organic synthesis and drug development.

Synthesis Analysis

The synthesis of (R)-1-Cbz-3-Boc-Aminopyrrolidine involves multiple steps starting from simple materials like pyridine and benzyl chloride, leading to the production of N-protected aminopyrrolidines. Key steps in the synthesis include the preparation of orthogonally protected aminopyrrolidines from N-Cbz-3,4-epoxypyrrolidine and subsequent resolution using lipase-catalyzed reactions (Rodríguez-Rodríguez et al., 2013).

Molecular Structure Analysis

The molecular structure of (R)-1-Cbz-3-Boc-Aminopyrrolidine can be confirmed through methods like X-ray diffraction studies. This technique helps in establishing the stereochemistry of the compound, which is crucial for its biological activity and synthesis (Procopiou et al., 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including asymmetric Mannich reactions with N-Boc and N-Cbz protected alpha-amido sulfones, highlighting its reactivity and utility in synthesizing optically active compounds (Marianacci et al., 2007). It's also used in catalytic synthesis processes, demonstrating its versatility in chemical transformations.

properties

IUPAC Name

benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCUTXNUDLVCTI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130906
Record name Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Cbz-3-Boc-Aminopyrrolidine

CAS RN

122536-75-8
Record name Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122536-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.05 g 3-(tert-butoxycarbonylamino)pyrrolidine, 1.85 g NaHCO3 and 3.17 g N-(Benzyloxycarbonyloxy)succinimide in 10 ml dioxane/water 1:1 was stirred for 12 h at RT. The reaction mixture was diluted with ethyl acetate, the phases separated and the organic phase washed with saturated NaHCO3 and brine. The crude product obtained after evaporation of the solvent was used in the next reaction step without further purification.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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